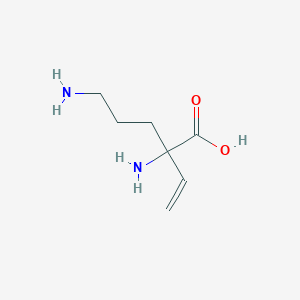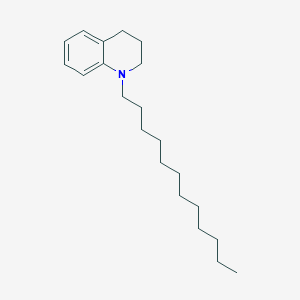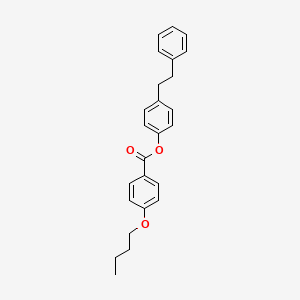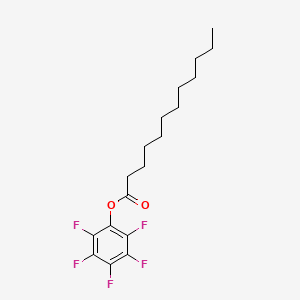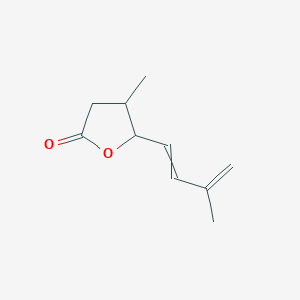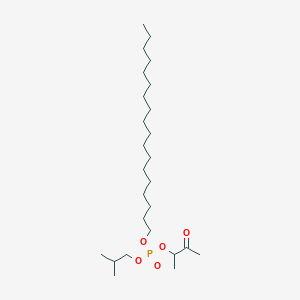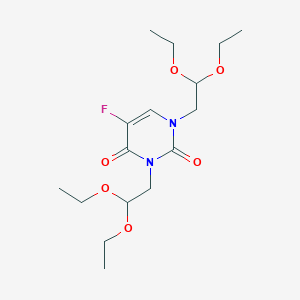
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of fluorine and diethoxyethyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidine derivatives and diethoxyethyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of diethoxyethyl groups via nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom may enhance its binding affinity to enzymes or receptors, while the diethoxyethyl groups may influence its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Bis(2-hydroxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A structurally similar compound with hydroxyl groups instead of diethoxyethyl groups.
Uniqueness
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of diethoxyethyl groups, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. These properties could include altered solubility, stability, and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106306-70-1 |
|---|---|
Fórmula molecular |
C16H27FN2O6 |
Peso molecular |
362.39 g/mol |
Nombre IUPAC |
1,3-bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27FN2O6/c1-5-22-13(23-6-2)10-18-9-12(17)15(20)19(16(18)21)11-14(24-7-3)25-8-4/h9,13-14H,5-8,10-11H2,1-4H3 |
Clave InChI |
SIHYVAXFMQFOOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN1C=C(C(=O)N(C1=O)CC(OCC)OCC)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


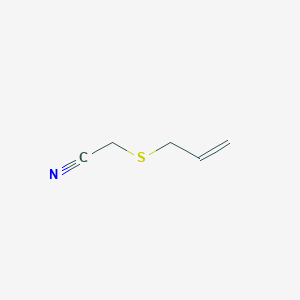
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

